N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
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Overview
Description
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a quinoline ring, and a sulfanylacetamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-quinolin-2-ylsulfanylacetamide . The reaction is usually carried out in an ethanol solution under reflux conditions at elevated temperatures (around 70°C) for several hours . The resulting product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Reaction Conditions: Reflux, ambient temperature, inert atmosphere
Major Products Formed
Oxidation Products: Quinoline and naphthalene derivatives
Reduction Products: Amine derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes . Additionally, it can bind to specific enzymes, inhibiting their activity and leading to cell death . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-hydroxynaphthalen-1-yl)methylene]-4-oxopiperidine-1-carbohydrazide
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
Uniqueness
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a naphthalene ring, a quinoline ring, and a sulfanylacetamide group. This structural arrangement provides the compound with distinct electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-20-11-9-15-5-1-3-7-17(15)18(20)13-23-25-21(27)14-28-22-12-10-16-6-2-4-8-19(16)24-22/h1-13,26H,14H2,(H,25,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRZCRMVOHKGW-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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